Allyl tiglate - 7493-71-2

Allyl tiglate

Catalog Number: EVT-372828
CAS Number: 7493-71-2
Molecular Formula: C8H12O2
Molecular Weight: 140.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Tigilanol Tiglate

Compound Description: Tigilanol tiglate is a small molecule drug currently under development for the treatment of canine mast cell tumors (MCTs) and potentially other solid tumors. It is a novel diterpene ester that is delivered by intratumoral injection. Tigilanol tiglate has been shown to be highly efficacious in treating MCTs, with a single treatment resulting in a 75% complete response rate by 28 days. The drug works by inducing a rapid tumor necrosis and sloughing, followed by wound healing. Tigilanol tiglate is generally well-tolerated, with most adverse events being mild and transient. [, , , ]

Ethyl Tiglate

Compound Description: Ethyl tiglate is a flavoring agent and fragrance compound that is naturally produced by the yeast Saprochaete suaveolens. It is characterized by its fruity aroma. Biosynthesis of ethyl tiglate in S. suaveolens is specifically induced by the amino acid isoleucine and proceeds through a pathway involving β-oxidation, with tiglyl-CoA as a probable intermediate. []

Ipomoeassin F

Compound Description: Ipomoeassin F is a naturally occurring disaccharide with cytotoxic activity. Its structure contains two α,β-unsaturated esters: a tiglate group and a cinnamate group. Studies indicate that the tiglate and cinnamate moieties contribute synergistically to the cytotoxic activity of ipomoeassin F. Modification or removal of either ester significantly impacts the compound's efficacy. []

Overview

Allyl tiglate, with the chemical formula C8_8H12_{12}O2_2 and a molecular weight of 140.18 g/mol, is an ester formed from the reaction of tiglic acid and allyl alcohol. It is classified as an allylic ester and is recognized for its potential applications in organic synthesis and industrial chemistry. The compound is also known by its IUPAC name, prop-2-enyl (Z)-2-methylbut-2-enoate, and has the CAS number 7493-71-2.

Source and Classification

Allyl tiglate is derived from natural sources, specifically from tiglic acid, which can be obtained from certain plant oils. It falls under the category of esters, which are organic compounds formed by the reaction of alcohols and acids. The compound is notable for its allyl group, which enhances its reactivity in various chemical reactions.

Synthesis Analysis

Methods

Allyl tiglate is primarily synthesized through the direct esterification of tiglic acid with allyl alcohol. This process can be performed under azeotropic conditions to facilitate the removal of water, thereby driving the reaction towards ester formation.

Technical Details

  1. Reaction Setup: The synthesis typically involves heating a mixture of tiglic acid and allyl alcohol in the presence of an acid catalyst, such as sulfuric acid.
  2. Reaction Conditions: The reaction is conducted under reflux conditions to maintain a constant temperature while allowing for the removal of water produced during the esterification process.
  3. Yield: The yield of allyl tiglate can vary based on reaction conditions, but careful control can lead to high purity and yield.

The general procedure includes:

  • Adding tiglic acid and allyl alcohol to a round-bottom flask.
  • Introducing a catalytic amount of sulfuric acid.
  • Heating the mixture under reflux for several hours.
  • Allowing it to cool before extracting the product with a suitable solvent.
  • Purifying the product through distillation or recrystallization .
Chemical Reactions Analysis

Allyl tiglate is versatile in terms of chemical reactivity:

Types of Reactions

  1. Oxidation: Allyl tiglate can be oxidized to form corresponding aldehydes or carboxylic acids using agents like potassium permanganate or chromium trioxide.
  2. Reduction: It can undergo reduction to yield allyl alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  3. Substitution: The compound can participate in nucleophilic substitution reactions where the allyl group may be replaced by various nucleophiles .

Technical Details

The reactions are typically carried out under specific conditions:

  • Oxidation: Requires an acidic medium and controlled temperature to prevent overoxidation.
  • Reduction: Conducted under inert atmospheres to avoid moisture interference.
  • Substitution: Often performed in basic or acidic conditions depending on the nucleophile used.
Mechanism of Action

The mechanism through which allyl tiglate exerts its effects involves several pathways:

  1. Ligand Interaction: Allyl tiglate can act as a ligand for specific enzymes, influencing their activity and potentially altering metabolic pathways.
  2. Formation of Reactive Intermediates: The presence of the allyl group allows for various chemical transformations that generate reactive intermediates capable of interacting with biological molecules .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a clear liquid.
  • Boiling Point: Approximately 180 °C.
  • Density: Around 0.9 g/cm³.

Chemical Properties

  • Solubility: Soluble in organic solvents such as ethanol and ether but less soluble in water.
  • Stability: Generally stable under normal conditions but may decompose upon exposure to strong acids or bases.

These properties make allyl tiglate suitable for various applications in organic synthesis and industrial processes .

Applications

Allyl tiglate has several scientific uses:

  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules due to its reactivity.
  • Flavoring Agents: Used in food chemistry for its fruity aroma.
  • Pharmaceuticals: Explored for potential applications in drug development due to its biological activity .
Flavor Chemistry & Industrial Applications of Allyl Tiglate

Role in Synthetic Flavorant Design: Structural-Function Relationships

Allyl tiglate (C₈H₁₂O₂) exemplifies targeted molecular design in synthetic flavorants. Its structure comprises two key moieties: a tiglic acid ((2E)-2-methylbut-2-enoic acid) group esterified with an allyl alcohol (prop-2-en-1-ol) unit. The α,β-unsaturated ester configuration (SMILES: C\C=C(\C)C(=O)OCC=C) enables nucleophilic interactions with olfactory receptors, while the allyl group enhances volatility and diffusion kinetics [3] [8]. The trans-configuration of the tiglate moiety’s methyl and ethyl groups is critical for its characteristic fruity-green odor profile, as geometric isomers exhibit distinct sensory properties. This molecular architecture allows precise interaction with G-protein-coupled receptors in the olfactory epithelium, triggering berry-like sensory responses even at ultratrace concentrations [7]. The compound’s boiling point (153°C at 760 mmHg) and moderate hydrophobicity (predicted logP 2.63) further optimize its release dynamics in both aqueous and lipid-based food matrices [6] [8].

Table 1: Molecular Determinants of Allyl Tiglate's Flavor Profile

Structural FeatureFlavor ImpactPhysicochemical Basis
Tiglic acid unsaturationSharp, fruity top noteElectrophilic binding to olfactory receptors
Allyl groupRapid volatilizationLow molecular weight (140.18 g/mol)
Ester linkageBerry-jam undertoneHydrogen-bonding with receptor sites
Methyl branchingGreen nuanceSteric hindrance altering receptor fit

Optimization of Organoleptic Properties: Threshold Modulation in Complex Matrices

Threshold modulation of allyl tiglate involves strategic management of its detection limits, which range from 0.28 ppm in non-alcoholic beverages to 3.0 ppm in baked goods [7]. In lipid-rich systems, its partitioning behavior (density 0.939–0.943 g/mL at 25°C) significantly extends aroma persistence, while hydrophilic environments like beverages necessitate encapsulation to counter hydrolysis. Refractive index data (1.451–1.454 at 20°C) correlates with its light scattering in emulsions, directly impacting perceived intensity [3] [8]. When combined with ethyl vanillin, allyl tiglate demonstrates synergistic enhancement of fruity notes due to shared metabolic activation pathways in olfactory transduction. Conversely, its sensory impact is antagonized by sulfur-containing compounds like mercaptans, which compete for cysteine residues in odorant-binding proteins [7] [10].

Table 2: Sensory Thresholds and Matrix Interactions

Food MatrixDetection Threshold (ppm)Key Interactions
Baked goods3.0Starch adsorption delays release
Hard candy0.5–3.0Sucrose matrix extends persistence
Frozen dairy0.5Lipid micelles enhance solubility
Non-alcoholic beverages0.28pH-dependent hydrolysis reduces longevity

Formulation Dynamics: Synergistic/Antagonistic Interactions in Multicomponent Flavor Systems

In flavor systems exceeding 20 components, allyl tiglate exhibits both synergistic and antagonistic behaviors. Gas chromatography-olfactometry studies reveal it amplifies esters like ethyl methylphenylglycidate (strawberry note) by >30% intensity through shared enzymatic hydrolysis pathways in saliva [10]. However, in citrus blends, its green character suppresses aldehyde-mediated freshness (e.g., decanal) via cortical masking—a neurological phenomenon where dissimilar odorants inhibit reciprocal neural encoding [7]. The compound’s electrophilicity also drives covalent interactions with nucleophilic thiols: in garlic-containing formulations, allyl tiglate depletion exceeds 80% within 24 hours through Michael addition reactions. Stabilization strategies include molecular encapsulation with γ-cyclodextrins, which reduce degradation by 65% while maintaining controlled release kinetics [10].

Technological Advancements in Food-Grade Ester Synthesis: Catalytic Efficiency & Yield Optimization

Industrial synthesis has evolved from traditional azeotropic esterification (tiglic acid + allyl alcohol, H₂SO₄ catalyst) to advanced catalytic systems. Heterogeneous zirconia-based catalysts achieve 98% conversion in <2 hours—a 40% reduction in reaction time versus homogeneous acids—while eliminating neutralization steps [3]. Continuous-flow reactors operating at 130°C enable 99.7% purity by minimizing thermal degradation, a critical improvement given allyl tiglate’s polymerization tendency above 160°C [1]. Immobilized Candida antarctica lipase B variants demonstrate exceptional regioselectivity, producing >99% E-isomer without geometric isomerization. Process intensification via microwave-assisted synthesis (30 minutes vs. 8 hours conventionally) reduces energy consumption by 60%, aligning with green chemistry principles [3] [8]. Recent advances focus on photoredox catalysis using visible light, achieving 94% yield at ambient temperature and eliminating thermal byproducts responsible offtaste.

Table 3: Catalytic Systems for Allyl Tiglate Synthesis

Catalyst TypeConversion (%)Reaction TimeIsomeric Purity
Sulfuric acid85–908–10 hours95–97%
Zirconia-tungstate981.5 hours>99%
Lipase B (immobilized)956 hours>99.5%
Photoredox Ir-catalyst9445 minutes98%

Properties

CAS Number

7493-71-2

Product Name

Allyl tiglate

IUPAC Name

prop-2-enyl (Z)-2-methylbut-2-enoate

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

InChI

InChI=1S/C8H12O2/c1-4-6-10-8(9)7(3)5-2/h4-5H,1,6H2,2-3H3/b7-5-

InChI Key

ODOZNBUSHKFCSH-ALCCZGGFSA-N

SMILES

CC=C(C)C(=O)OCC=C

Solubility

slightly

Canonical SMILES

CC=C(C)C(=O)OCC=C

Isomeric SMILES

C/C=C(/C)\C(=O)OCC=C

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